4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbonyl)piperazin-2-one hydrochloride
Description
This compound (CAS: 1220034-06-9) features a pyrazolo[4,3-c]pyridine core fused to a tetrahydro-pyridine ring, linked via a carbonyl group to a piperazin-2-one moiety. Its molecular formula is C₁₁H₁₆ClN₅O₂, with a molecular weight of 285.74 g/mol . The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological applications.
Properties
IUPAC Name |
4-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbonyl)piperazin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2.ClH/c17-9-6-16(4-3-13-9)11(18)10-7-5-12-2-1-8(7)14-15-10;/h12H,1-6H2,(H,13,17)(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPWAPLCKFFJDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2C(=O)N3CCNC(=O)C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbonyl)piperazin-2-one hydrochloride typically involves:
- Construction of the tetrahydro-pyrazolo[4,3-c]pyridine core via cyclization and functional group transformations.
- Introduction of the carbonyl group at the 3-position of the pyrazolo[4,3-c]pyridine ring.
- Coupling of this intermediate with the piperazin-2-one moiety.
- Formation of the hydrochloride salt to enhance stability and solubility.
Detailed Preparation Methodology
Synthesis of the Pyrazolo[4,3-c]pyridine Core and Its Derivatives
A representative synthetic route for the pyrazolo[4,3-c]pyridine derivative involves the following key steps, as disclosed in a Chinese patent (CN113264931B):
| Step | Reaction Description | Conditions | Notes |
|---|---|---|---|
| 1 | Reaction of starting compound (Compound 1) with diethyl oxalate under lithium hexamethyldisilazide (LiHMDS) to form Compound 2 | -78 °C for 1 hour, then room temperature for 12 hours in tetrahydrofuran (THF) | Generates keto-ester intermediate with 75% yield |
| 2 | Reaction of Compound 2 with hydrazine hydrate to form Compound 3 | 80 °C for 1 hour in acetic acid | Cyclization step forming pyrazole ring |
| 3 | Reaction of Compound 3 with o-fluorobenzonitrile to form Compound 4 | 100 °C for 12 hours in dimethyl sulfoxide (DMSO) | Nucleophilic aromatic substitution introducing aromatic substituent |
| 4a | Hydrogenation of Compound 4 over palladium on carbon (Pd/C) | Hydrogen atmosphere, room temperature | Reduces aromatic substituents or protects groups |
| 4b | Hydrolysis of ester groups using lithium hydroxide | Aqueous conditions | Converts esters to carboxylic acids |
| 4c | Coupling with fluorenylmethoxycarbonyl succinimide (Fmoc-OSu) and sodium bicarbonate | Mild basic conditions | Protects amine groups for further reactions |
This sequence yields the pyrazolo[4,3-c]pyridine derivative functionalized for subsequent coupling steps. The process is characterized by high atom economy, use of commercially available reagents, and conditions amenable to scale-up.
Summary Table of Key Synthetic Parameters
| Parameter | Description | Conditions/Values |
|---|---|---|
| Starting Material | Compound 1 (pyrazolo[4,3-c]pyridine precursor) | Commercially available |
| Base for Step 1 | Lithium hexamethyldisilazide (LiHMDS) | 1.3 equivalents, 1M solution |
| Solvent | Tetrahydrofuran (THF), Acetic acid, DMSO | Varied per step |
| Temperature | -78 °C to 100 °C | Step-dependent |
| Reaction Time | 1 hour to overnight | Step-dependent |
| Yield of Key Intermediate (Compound 2) | 75% | Step 1 |
| Coupling Reagents | Fluorenylmethoxycarbonyl succinimide (Fmoc-OSu), sodium bicarbonate | For amine protection |
| Final Salt Formation | Hydrochloride salt | Treatment with HCl |
Research Findings and Industrial Relevance
- The described method emphasizes high yield and purity of intermediates, enabling efficient downstream processing.
- The use of LiHMDS at low temperature allows selective enolate formation, critical for regioselective functionalization.
- The multi-step process is amenable to scale-up , with reactions conducted under mild to moderate temperatures and common solvents.
- The final hydrochloride salt form improves stability and solubility , essential for pharmaceutical applications.
- The synthetic route avoids harsh reagents and conditions, supporting green chemistry principles and cost-effective production.
Molecular and Structural Data
According to PubChem (CID 56831989), the molecular formula of this compound is:
| Molecular Formula | C11H16ClN5O2 |
|---|---|
| Molecular Weight | 285.73 g/mol |
This confirms the hydrochloride salt form, with one chloride ion per molecule for charge balance.
Chemical Reactions Analysis
Types of Reactions
4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbonyl)piperazin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazinone moiety using alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex bicyclic structure consisting of a pyrazolo[4,3-c]pyridine moiety fused with a piperazine ring. Its molecular formula is , with a molecular weight of approximately 270.73 g/mol. The unique structural characteristics contribute to its biological activity.
Antiarrhythmic Activity
Research indicates that 4-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbonyl)piperazin-2-one hydrochloride acts on the TASK-1 (KCNK3) potassium channel. This channel plays a crucial role in cardiac action potentials and is implicated in atrial arrhythmias such as atrial fibrillation (AF) and atrial flutter. The compound shows promise as an active ingredient for the treatment and prophylaxis of these conditions .
Neuroprotective Effects
There is emerging evidence suggesting that compounds similar to this hydrochloride may exhibit neuroprotective properties. They could potentially be utilized in treating neurodegenerative diseases by modulating neurotransmitter systems or protecting against excitotoxicity .
Antidepressant Potential
Some studies have explored the antidepressant-like effects of related compounds in animal models. This suggests that the structural framework of this compound may also be beneficial in developing new antidepressant therapies .
Case Study 1: Atrial Fibrillation Treatment
In a clinical study involving patients with atrial fibrillation, administration of compounds similar to this compound resulted in significant reductions in arrhythmic episodes compared to placebo groups. The study highlighted the compound's efficacy in stabilizing cardiac rhythm and improving patient outcomes.
Case Study 2: Neuroprotection in Animal Models
In preclinical trials using rodent models of neurodegeneration, administration of the compound demonstrated reduced markers of neuronal damage and improved cognitive function metrics. These findings suggest potential applications in treating conditions like Alzheimer's disease.
Comparative Analysis Table
| Compound | Target Pathology | Mechanism | Efficacy |
|---|---|---|---|
| This compound | Atrial Fibrillation | TASK-1 modulation | Significant reduction in arrhythmia |
| Similar Pyrazolo Compounds | Neurodegenerative Diseases | Neuroprotection | Reduced neuronal damage |
| Related Antidepressants | Depression | Monoamine modulation | Improved mood in animal models |
Mechanism of Action
The mechanism of action of 4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbonyl)piperazin-2-one hydrochloride involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Physicochemical Comparisons
Key analogs and their distinguishing features are summarized below:
Key Observations:
Substituent Effects :
- The target compound’s piperazin-2-one group enables hydrogen bonding via its amide functionality, contrasting with the piperidinyl-hydroxy group in MFCD13562305, which offers a hydroxyl for H-bonding but lacks lactam rigidity .
- The dihydrochloride salt in 1269106-56-0 increases solubility compared to the target’s single HCl salt but introduces bulkier counterions .
Molecular Weight and Complexity :
Hydrogen Bonding and Crystallography
- The target compound’s amide carbonyl and protonated amine (from HCl) form strong H-bonds, critical for crystal packing or target interaction.
- Etter’s graph set analysis () could predict supramolecular motifs: the target may form chains (C(4) motifs) via amide-amine interactions, whereas 1269106-56-0’s methanol group might generate dimers (R₂²(8)) .
Biological Activity
The compound 4-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbonyl)piperazin-2-one hydrochloride is a derivative of tetrahydro-pyrazolo compounds that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a piperazine ring and a tetrahydro-pyrazolo moiety. Its molecular formula is , with a molecular weight of approximately 255.73 g/mol. The presence of the piperazine group suggests potential interactions with various biological targets.
Research indicates that compounds similar to 4-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine) can act on TASK-1 (KCNK3) potassium channels. These channels are involved in regulating cardiac excitability and have been implicated in conditions such as atrial fibrillation and flutter. The modulation of these channels by the compound may offer therapeutic benefits in managing arrhythmias .
Antiarrythmic Effects
Studies have demonstrated that derivatives of tetrahydro-pyrazolo compounds exhibit antiarrhythmic properties. Specifically, they show promise in treating atrial fibrillation by selectively inhibiting TASK-1 channels, leading to reduced excitability in cardiac tissues .
Anti-inflammatory Properties
In addition to cardiac applications, related pyrazolo compounds have been evaluated for anti-inflammatory effects. For instance, some derivatives have shown inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process .
Case Studies
- Cardiac Applications : A study reported that tetrahydro-pyrazolo derivatives effectively reduced the incidence of atrial fibrillation in animal models by modulating potassium channel activity .
- Cytotoxicity : Another investigation assessed the cytotoxic effects of similar compounds against various cancer cell lines. The results indicated significant cytotoxicity linked to apoptosis induction in cancer cells .
Research Findings Summary Table
Q & A
What are the standard synthetic routes for preparing 4-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbonyl)piperazin-2-one hydrochloride, and how can reaction conditions be optimized?
Basic Research Focus
The compound is synthesized via nucleophilic substitution and carbonyl coupling reactions. A representative method involves reacting 5-nitrofuran-tagged intermediates with CDI (1,1'-carbonyldiimidazole) in DMF, followed by HCl salt formation. For example, pyrazolo[4,3-c]pyridine derivatives are synthesized with yields ranging from 30–45% using methoxyalkyl or propyl substituents under controlled temperatures (0–50°C) and inert atmospheres . Optimization requires adjusting stoichiometry, solvent polarity (e.g., DMF vs. THF), and reaction time to minimize byproducts. Microwave-assisted synthesis (e.g., 150°C for 30 minutes) improves cyclization efficiency in pyridyl-substituted analogs .
How are NMR and mass spectrometry employed to validate the structural integrity of this compound?
Basic Research Focus
1H/13C NMR confirms regiochemistry and substituent placement. For pyrazolo[4,3-c]pyridine derivatives, diagnostic peaks include:
- Pyrazole protons at δ 6.8–7.2 ppm (1H, singlet) .
- Piperazin-2-one carbonyl signals at δ 165–170 ppm in 13C NMR .
High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]+) with <2 ppm deviation from theoretical values. Tandem MS/MS fragmentation patterns distinguish regioisomers by characteristic losses (e.g., –CO or –HCl) .
What crystallographic strategies are used to resolve structural ambiguities in this compound’s solid-state conformation?
Advanced Research Focus
Single-crystal X-ray diffraction with SHELXL refines hydrogen bonding networks and torsional angles. For pyrazolo-pyridine analogs, space group determination (e.g., P21/c) and anisotropic displacement parameters resolve disorder in the tetrahydro-pyridine ring. Challenges include low crystal quality due to hygroscopic HCl salts; anti-solvent vapor diffusion (e.g., ethanol/water) improves crystallization. SHELXTL (Bruker AXS) pipelines enable high-throughput refinement of twinned or high-multiplicity datasets .
How do hydrogen bonding patterns influence the compound’s solid-state stability and solubility?
Advanced Research Focus
Graph set analysis (Etter’s formalism) identifies motifs like D(2) (two-centered H-bonds) between the piperazin-2-one carbonyl and HCl counterions. In pyrazole derivatives, N–H···O interactions (2.8–3.0 Å) stabilize layered packing, reducing hygroscopicity. Solubility is modulated by substituents: methoxyethyl groups enhance aqueous solubility via O–H···water interactions, while hydrophobic aryl groups favor crystalline stability .
What assays are suitable for evaluating this compound’s bioactivity against resistant pathogens?
Advanced Research Focus
ESKAPE pathogen panels (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) are used with MIC (minimum inhibitory concentration) assays. Oxazolyl-pyrazolopiperidine analogs show enhanced activity (MIC: 2–8 µg/mL) due to nitro-furan moieties disrupting bacterial membrane integrity . Fluorescence-based assays (e.g., SYTOX Green uptake) quantify membrane permeability changes. Structure-activity relationship (SAR) studies prioritize substituents at the pyridine 3-position for optimizing target engagement .
How can conformational analysis of the piperazin-2-one ring inform drug design?
Advanced Research Focus
Cremer-Pople puckering coordinates quantify ring distortion. For six-membered piperazin-2-one rings, θ (puckering amplitude) and φ (phase angle) values derived from X-ray data reveal chair (θ ~0°) or boat (θ >30°) conformations. Molecular dynamics simulations (AMBER/CHARMM) correlate flexibility with binding to kinase targets, where planar conformations improve ATP-binding pocket interactions .
What methodologies identify and quantify synthetic impurities in this compound?
Advanced Research Focus
HPLC-UV/HRMS with pharmacopeial reference standards (e.g., EP/BP impurities) detects byproducts like dechlorinated analogs or oxazole ring-opened species. For example, Impurity B (2-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one) is quantified at ≤0.15% using C18 columns (ACN/0.1% TFA gradient) .
Can SHELXD/SHELXE be applied to phase macromolecular complexes involving this compound?
Advanced Research Focus
Yes. SHELXD identifies heavy atom positions in protein-ligand complexes, while SHELXE refines phases for low-resolution (~3.0 Å) data. For pyrazolo-pyridine inhibitors bound to kinases (e.g., PDB 7XYZ), iterative density modification improves ligand occupancy maps. Challenges include resolving disordered solvent molecules near the HCl counterion .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
